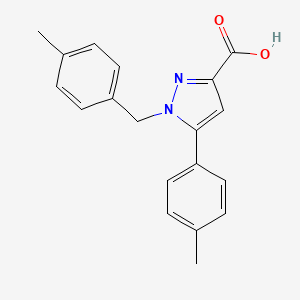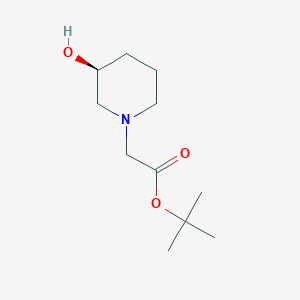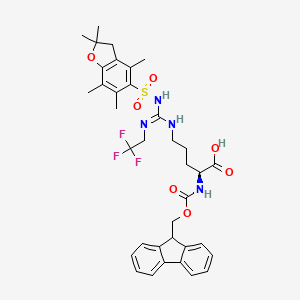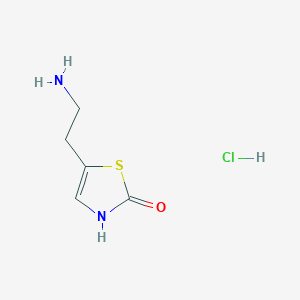
4-Chloro-3-fluoro-5-methylpyridine
Vue d'ensemble
Description
“4-Chloro-3-fluoro-5-methylpyridine” is a type of organic compound that contains fluorine. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of “this compound” and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of these compounds is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving “this compound” are of significant interest in the field of organic chemistry. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive properties observed in this class of compounds .Applications De Recherche Scientifique
Synthesis Applications
4-Chloro-3-fluoro-5-methylpyridine has been utilized in various synthesis processes. For instance, it has been involved in the efficient functionalization of pyridinylmethyl compounds, as demonstrated in the synthesis of cognition-enhancing drugs (Pesti et al., 2000). Moreover, it has been used in Suzuki coupling reactions, leading to the creation of new compounds with potential applications in medicinal chemistry (Manojkumar et al., 2013).
Chemical Reaction Studies
The compound has been a subject of study in various chemical reaction analyses. For instance, its reaction with CsSO4F in different solvents produces a mix of products, showing its versatility in chemical reactions (Stavber & Zupan, 1990). Additionally, its role in the creation of structural manifolds from a common precursor, demonstrating its utility in the manufacturing process of industrial pesticides, has been explored (Schlosser & Bobbio, 2002).
Medicinal Chemistry and Drug Synthesis
This compound has also been implicated in the synthesis of various medicinal compounds. For example, its derivative has been synthesized and characterized for potential use in drug development (Ribet et al., 2005).
Halogen-rich Intermediate Synthesis
The compound has been used as a halogen-rich intermediate in the synthesis of complex pyridines, serving as a valuable building block in medicinal chemistry research (Wu et al., 2022).
Nucleophilic Substitution Studies
Its reactivity towards nucleophilic substitutions has been a topic of interest, providing insights into the factors governing the rates of these substitutions in aromatic systems (Schlosser & Rausis, 2005).
Agricultural Applications
In agriculture, derivatives of this compound have been synthesized and tested for herbicidal activity, indicating its potential utility in this field (Tajik & Dadras, 2011).
Safety and Hazards
The safety data sheet for a similar compound, “3-Fluoro-5-methylpyridine”, suggests that it may be harmful if swallowed and causes serious eye irritation. It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-3-fluoro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-9-3-5(8)6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHGMJZGBAOSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408574.png)


